molecular formula C17H19N3O3S B2498592 (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2035023-43-7

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No.: B2498592
CAS No.: 2035023-43-7
M. Wt: 345.42
InChI Key: ZYLCUWYUIUYVJG-JLHYYAGUSA-N
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Description

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic organic compound that features a pyridazine ring substituted with a styrylsulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyridazine ring: Starting from appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the piperidine moiety: Through nucleophilic substitution or addition reactions.

    Styrylsulfonyl group attachment: Via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand or inhibitor.

    Medicine: Exploring its potential as a therapeutic agent for certain diseases.

    Industry: Utilization in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine
  • (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrazine

Uniqueness

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLCUWYUIUYVJG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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